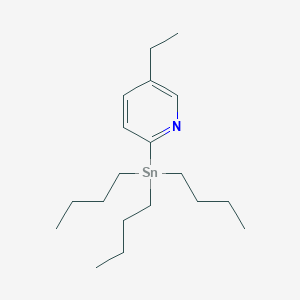

5-Ethyl-2-(tributylstannyl)pyridine

Description

5-Ethyl-2-(tributylstannyl)pyridine (CAS: 1092938-83-4) is a pyridine derivative featuring a tributylstannyl group at the 2-position and an ethyl substituent at the 5-position of the pyridine ring. Its molecular formula is C₁₈H₃₃NSn, with a molecular weight of 382.17 g/mol . This compound is primarily utilized as a synthetic intermediate in Stille coupling reactions, a palladium-catalyzed cross-coupling process widely employed in pharmaceutical and polymer synthesis . The tributylstannyl group acts as a nucleophilic partner, enabling the formation of carbon-carbon bonds with electrophilic aryl or vinyl halides.

The compound’s reactivity is attributed to the Lewis acidity of the tin atom, which facilitates transmetallation steps in catalytic cycles . However, its organotin nature necessitates careful handling due to toxicity concerns, including risks of neurotoxicity and environmental persistence .

Properties

Molecular Formula |

C19H35NSn |

|---|---|

Molecular Weight |

396.2 g/mol |

IUPAC Name |

tributyl-(5-ethylpyridin-2-yl)stannane |

InChI |

InChI=1S/C7H8N.3C4H9.Sn/c1-2-7-4-3-5-8-6-7;3*1-3-4-2;/h3-4,6H,2H2,1H3;3*1,3-4H2,2H3; |

InChI Key |

KAXHREIVOUHLPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-(tributylstannyl)pyridine typically involves the stannylation of 5-ethyl-2-bromopyridine. This reaction is carried out using tributyltin hydride (Bu3SnH) in the presence of a palladium catalyst. The reaction conditions usually involve heating the mixture under an inert atmosphere, such as nitrogen or argon, to facilitate the formation of the stannylated product.

Industrial Production Methods: While specific industrial production methods for 5-Ethyl-2-(tributylstannyl)pyridine are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Ethyl-2-(tributylstannyl)pyridine can undergo substitution reactions, particularly in the presence of palladium catalysts. These reactions often involve the replacement of the stannyl group with other functional groups.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Stille coupling reactions to facilitate the cross-coupling of the stannylated pyridine with various electrophiles.

Tributyltin Hydride: Often used in the initial synthesis of the compound.

Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation and other side reactions.

Major Products Formed:

Cross-Coupled Products: The primary products formed from Stille coupling reactions involving 5-Ethyl-2-(tributylstannyl)pyridine are cross-coupled compounds where the stannyl group is replaced by another functional group.

Scientific Research Applications

Chemistry:

Stille Coupling Reactions: Widely used in organic synthesis to form carbon-carbon bonds.

Ligand Synthesis: Used in the synthesis of ligands for coordination chemistry.

Biology and Medicine:

Drug Development:

Industry:

Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The primary mechanism of action for 5-Ethyl-2-(tributylstannyl)pyridine involves its role as a reagent in Stille coupling reactions. The compound acts as a source of the pyridyl group, which is transferred to an electrophile in the presence of a palladium catalyst. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps that are characteristic of Stille coupling reactions.

Comparison with Similar Compounds

2-Methyl-5-(tributylstannyl)pyridine

- Molecular Formula : C₁₇H₃₁NSn

- Molecular Weight : 382.17 g/mol (same as target compound)

- Key Difference : Replaces the ethyl group at the 5-position with a methyl group.

- Impact : Reduced steric bulk compared to the ethyl substituent may lower selectivity in cross-couplings but improve reaction rates in less hindered systems .

5-Nitro-2-(trimethylstannyl)pyridine

- Molecular Formula : C₈H₁₂N₂O₂Sn

- Molecular Weight : 286.90 g/mol

- Key Difference : Features a nitro group (electron-withdrawing) at the 5-position and a trimethylstannyl group (less bulky than tributylstannyl) at the 2-position.

- Impact : The nitro group enhances electrophilicity, favoring coupling with electron-rich partners. The trimethylstannyl group offers faster transmetallation kinetics due to reduced steric hindrance but lower thermal stability .

5-Ethyl-2-[(trimethylsilyl)methyl]pyridine

- Molecular Formula : C₁₁H₁₉NSi

- Molecular Weight : 193.37 g/mol

- Key Difference : Replaces the tributylstannyl group with a trimethylsilyl-methyl moiety.

- Impact: Lacks the reactivity of organotin compounds in cross-couplings. Instead, it serves as a protecting group or precursor in silicon-based chemistry, with lower toxicity .

Stille Coupling Efficiency

- Tributylstannyl vs. Trimethylstannyl : Tributylstannyl derivatives (e.g., 5-Ethyl-2-(tributylstannyl)pyridine) exhibit slower transmetallation than trimethylstannyl analogues due to increased steric bulk but offer better regioselectivity in complex systems .

- Ethyl vs. Methyl Substituents : Ethyl groups at the 5-position (as in the target compound) improve thermal stability of intermediates compared to methyl-substituted analogues, which may decompose under harsh conditions .

Toxicity and Handling

- Organotin Compounds: All tributylstannyl derivatives (e.g., 5-Ethyl-2-(tributylstannyl)pyridine) require stringent safety protocols due to toxicity risks, including CNS depression and environmental hazards .

- Silicon Analogues : Compounds like 5-Ethyl-2-[(trimethylsilyl)methyl]pyridine pose lower toxicity, making them preferable in large-scale applications despite reduced reactivity .

Q & A

Q. What are the standard synthetic routes for preparing 5-Ethyl-2-(tributylstannyl)pyridine?

- Methodological Answer : The compound is typically synthesized via tin-halogen exchange or direct stannylation of pyridine derivatives. A common approach involves reacting 5-ethyl-2-iodopyridine with tributyltin hydride (BuSnH) under palladium(0) catalysis (e.g., Pd(PPh)) in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate). Ensure rigorous exclusion of oxygen to prevent tin oxidation.

Q. What safety protocols are critical when handling 5-Ethyl-2-(tributylstannyl)pyridine?

- Methodological Answer :

- PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Use respiratory protection (N95 masks) if dust formation is possible .

- Ventilation : Conduct reactions in a fume hood with >0.5 m/s airflow .

- Spill Management : Collect spills using non-sparking tools, avoid water contact (prevents tin hydrolysis), and dispose of waste in sealed containers labeled for organotin compounds .

Q. How is 5-Ethyl-2-(tributylstannyl)pyridine characterized structurally?

- Methodological Answer :

- NMR : H and C NMR confirm pyridine ring substitution (e.g., δ 8.3–8.6 ppm for H-6 in pyridine). Sn NMR (δ 10–20 ppm) verifies tributylstannyl attachment .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion clusters (e.g., [M+H] at m/z 382.17) and isotopic patterns from tin (Sn has 10 stable isotopes) .

- Collision Cross-Section Analysis : Predicts 3D conformation via computational tools (e.g., Gaussian) using SMILES strings (e.g.,

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)CC) .

Q. What are the primary applications of 5-Ethyl-2-(tributylstannyl)pyridine in organic synthesis?

- Methodological Answer : It serves as a Stille coupling partner for synthesizing biaryl systems, particularly in drug discovery (e.g., kinase inhibitors). For example, coupling with aryl iodides (e.g., 4-iodobenzonitrile) under Pd(0) catalysis (1–5 mol% catalyst, DMF, 80°C) yields substituted pyridine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for Stille coupling using 5-Ethyl-2-(tributylstannyl)pyridine?

- Methodological Answer :

- Catalyst Selection : Use Pd(dba) with AsPh ligands to suppress β-hydride elimination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transmetalation rates. Add LiCl (2 equiv) to stabilize Pd intermediates .

- Temperature Gradients : Optimize via microwave-assisted synthesis (e.g., 100°C, 20 min) to reduce side products .

Q. How can researchers analyze and mitigate side products in Stille couplings involving this compound?

- Methodological Answer :

- Common Side Products : Homocoupling (from oxidative dimerization) or protodestannylation (from residual water).

- Analytical Tools : Monitor reactions via TLC (silica, UV-active spots) and LC-MS. Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate impurities .

- Mitigation : Pre-dry solvents (molecular sieves) and use degassed solutions. Add stoichiometric CuI to scavenge free BuSn groups .

Q. What factors influence the stability of 5-Ethyl-2-(tributylstannyl)pyridine under storage?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C under argon. Decomposition (tin leaching) occurs after >6 months .

- Moisture Control : Use septum-sealed containers with desiccants (e.g., silica gel). Confirm stability via periodic Sn NMR .

Q. How should researchers resolve contradictions in NMR data for stannylated pyridines?

- Methodological Answer :

- Dynamic Effects : Rotational barriers in tributylstannyl groups cause signal broadening. Acquire spectra at elevated temperatures (e.g., 50°C) .

- Stereochemical Ambiguities : Use 2D NOESY to confirm substituent orientation on the pyridine ring .

- Reference Standards : Cross-validate with NIST spectral databases for pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.